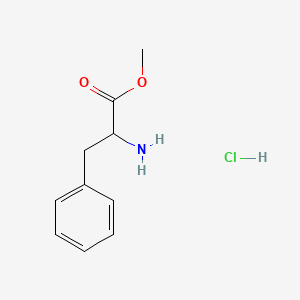

H-DL-Phe-OMe.HCl

描述

The exact mass of the compound DL-Phenylalanine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-07-8, 7524-50-7 | |

| Record name | Phenylalanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7524-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-DL-Phe-OMe.HCl chemical structure and properties

An In-depth Technical Guide to H-DL-Phe-OMe.HCl

This guide provides a comprehensive overview of H-DL-Phenylalanine methyl ester hydrochloride (this compound), a hydrochloride salt of the methyl ester of racemic phenylalanine. It is a derivative of the essential amino acid phenylalanine and serves as a valuable building block in peptide synthesis and as a research compound in various biochemical and pharmaceutical studies.[1] This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is composed of a central alpha-carbon bonded to an amino group (protonated as an ammonium (B1175870) chloride salt), a carboxyl group protected as a methyl ester, a hydrogen atom, and a benzyl (B1604629) side chain. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | DL-Phenylalanine methyl ester HCl, Methyl 2-amino-3-phenylpropanoate hydrochloride | [2] |

| CAS Number | 5619-07-8 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [3] |

| Appearance | White to off-white solid crystalline powder | [3][4] |

| Melting Point | Approximately 162°C | [2] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL), Ethanol, and Methanol | [3][4][5] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months | [3] |

Experimental Protocols

Synthesis of this compound from D-Phenylalanine Methyl Ester

A common method for preparing the DL-racemic mixture involves the base-catalyzed racemization of one of the pure enantiomers. The following protocol is adapted from established chemical synthesis procedures.[2]

Materials:

-

D-phenylalanine methyl ester

-

Methanol

-

Sodium methoxide

-

Concentrated hydrochloric acid

-

Sodium carbonate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Racemization: Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol. At room temperature, add 0.90 parts of sodium methoxide. Heat the mixture to reflux and maintain for approximately 2.5 hours.[2]

-

Acidification and Evaporation: Cool the reaction mixture and acidify to a pH of 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness to obtain a crystalline residue.[2]

-

Work-up and Extraction: Take up the residue in water and add sodium carbonate. Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter. Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[2]

-

Filtration and Final Acidification: Filter the dried organic solution. Acidify the filtrate with hydrochloric acid, which will cause the product to begin precipitating.[2]

-

Crystallization and Isolation: Cool the solution and remove the solvent under reduced pressure. Triturate the remaining material with diethyl ether. Filter the resulting solid to yield this compound.[2]

Biological Activity and Signaling Pathways

Amino acids and their derivatives are recognized as biologically active molecules that can serve as supplements or therapeutic agents.[6][7] L-phenylalanine, the biologically active enantiomer in the racemic mixture, has been shown to modulate key physiological processes, particularly in the gastrointestinal tract, through the Calcium-Sensing Receptor (CaSR).

Regulation of Gastric Acid Secretion

L-phenylalanine acts as an allosteric modulator of the CaSR on gastric parietal cells. In the presence of physiological extracellular calcium (Ca²⁺), L-phenylalanine enhances the receptor's activity, stimulating H⁺/K⁺-ATPase. This leads to increased proton pumping and subsequent secretion of hydrochloric acid (HCl) into the gastric lumen.[8] This action is independent of traditional secretagogues like histamine (B1213489) or gastrin.[8] The D-isomer, D-phenylalanine, does not elicit this response.[8]

Stimulation of Gut Hormone Release

In the duodenum, L-phenylalanine stimulates the release of key gut hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[9][10] This effect is also mediated by the CaSR. Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade involving G-protein Gq, phospholipase C (PLC), and the subsequent generation of inositol (B14025) 1,4,5-triphosphate (IP₃) and activation of protein kinase C (PKC).[9] This pathway ultimately leads to the secretion of hormones that play crucial roles in satiety, glucose homeostasis, and appetite suppression.[9][10]

Spectroscopic Data Interpretation

While specific experimental spectra for this compound were not located in the initial search, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its known chemical structure. This is a common practice for structure verification.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the aromatic protons of the phenyl ring, and signals corresponding to the α- and β-protons of the amino acid backbone. The ammonium protons (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the α- and β-carbons, and the carbons of the aromatic ring (with four distinct signals due to symmetry).

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and characteristic bands for the aromatic ring.

For definitive analysis, experimental acquisition of spectra is required.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 5. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 6. Methyl L-phenylalaninate hydrochloride | CAS#:7524-50-7 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. L-type amino acids stimulate gastric acid secretion by activation of the calcium-sensing receptor in parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Phenylalanine methyl ester hydrochloride, a crucial intermediate in the production of various pharmaceuticals and fine chemicals. The document details established synthetic protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical transformations and experimental workflows.

Core Synthesis Methodology: Fischer-Speier Esterification

The primary and most widely employed method for the synthesis of DL-Phenylalanine methyl ester hydrochloride is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of DL-phenylalanine with methanol (B129727) in the presence of an acid catalyst. The equilibrium of this reaction is typically shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.[1]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The final product is isolated as its hydrochloride salt.

Experimental Protocols

Two common and effective protocols for the synthesis of DL-Phenylalanine methyl ester hydrochloride are presented below.

Protocol 1: Synthesis using Methanol and Hydrochloric Acid

This classic approach utilizes hydrogen chloride (either from a cylinder or generated in situ from reagents like acetyl chloride) dissolved in methanol.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in methanol.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then triturated with diethyl ether to precipitate the product.[2]

-

Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield DL-phenylalanine methyl ester hydrochloride.[2]

Protocol 2: Synthesis using Chlorotrimethylsilane (B32843) and Methanol

This method offers a convenient alternative for generating hydrochloric acid in situ.[3]

Procedure:

-

To a suspension of DL-phenylalanine in methanol, slowly add chlorotrimethylsilane (TMSCl) at room temperature with stirring.[3] The reaction of TMSCl with methanol generates HCl in the reaction mixture.

-

Continue stirring the mixture at room temperature until the reaction is complete, as indicated by TLC.[3]

-

Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[3]

-

Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain pure DL-phenylalanine methyl ester hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of phenylalanine methyl ester hydrochloride.

| Parameter | Value | Reference |

| Melting Point | ~162°C | [4] |

| Form | Crystalline powder | [5] |

| Appearance | White | [2][5] |

| Assay (Titration) | >97.5% to <102.5% | [5] |

| Water Content | <0.5% | [5] |

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Caption: Chemical reaction pathway for the synthesis of DL-Phenylalanine Methyl Ester Hydrochloride.

Caption: Generalized experimental workflow for the synthesis of DL-Phenylalanine Methyl Ester Hydrochloride.

References

H-DL-Phe-OMe.HCl: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OMe.HCl, chemically known as DL-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid phenylalanine. In the realm of scientific research, this compound primarily serves as a versatile building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. Its utility stems from the presence of a protected carboxyl group (methyl ester) and a free amino group, making it an ideal starting material for peptide chain elongation. This guide provides an in-depth overview of its applications, supported by experimental data and protocols.

Core Applications in Research

The principal application of this compound in a research context is as a fundamental component in solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise construction of peptides with a defined sequence. The methyl ester protection of the carboxylic acid group in this compound prevents self-polymerization and allows for controlled coupling reactions with other amino acids.

Beyond its role in general peptide synthesis, derivatives of phenylalanine are crucial in the development of therapeutic peptides and drugs targeting neurological disorders, owing to phenylalanine's role as a precursor to key neurotransmitters.

Quantitative Data Summary

While this compound is a synthetic intermediate, its incorporation into larger molecules imparts significant biological activity. The following table summarizes the cytotoxic activity of Segetalin D, a cyclic heptapeptide (B1575542) synthesized using a phenylalanine methyl ester derivative, demonstrating the therapeutic potential of peptides constructed from such building blocks.

| Compound | Cell Line | Parameter | Value | Reference |

| Segetalin D | Dalton's Lymphoma Ascites (DLA) | CTC50 | 7.54 µM | [1] |

| Segetalin D | Ehrlich's Ascites Carcinoma (EAC) | CTC50 | 13.56 µM | [1] |

CTC50: The concentration of a compound that causes 50% cell toxicity.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Phenylalanine Methyl Ester Derivative

This protocol is a generalized representation of the steps involved in SPPS, exemplified by the synthesis of a peptide containing a phenylalanine residue.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

-

Wash the resin multiple times with DMF to remove any impurities.

2. First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours to ensure complete coupling.

-

Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

3. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

-

Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

4. Subsequent Amino Acid Couplings (incorporating this compound):

-

For the incorporation of the phenylalanine residue, a protected form such as Boc-Phe-OMe would be used in a similar coupling step as described in step 2. This compound would be used in solution-phase synthesis or after deprotection of the N-terminal protecting group in SPPS.

-

Repeat the coupling and deprotection cycles for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

Once the peptide chain is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Workflows

Phenylalanine's Role in Neurotransmitter Synthesis Modulation

Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin (B10506). High concentrations of phenylalanine can competitively inhibit the rate-limiting enzymes in these pathways, a mechanism of significant interest in neurological research, particularly in the context of phenylketonuria (PKU).[2] While this compound is a derivative, its parent molecule's interaction with these pathways is a key area of study.

Caption: Phenylalanine competitively inhibits key enzymes in dopamine and serotonin synthesis.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a primary application for this compound and its protected analogues.

Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS).

References

- 1. Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-DL-Phe-OMe.HCl: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, or DL-Phenylalanine methyl ester hydrochloride, is a racemic mixture of the methyl ester of the essential amino acid phenylalanine, presented as a hydrochloride salt. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. Its applications extend to neuroscience research as a precursor for neurotransmitter synthesis and in the food industry as a flavor enhancer.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations to facilitate its use in research and development.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline powder.[1][4][5] Its fundamental identifiers and physical characteristics are summarized below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-amino-3-phenylpropanoate;hydrochloride | [6] |

| Synonyms | DL-Phe-OMe·HCl, Methyl DL-phenylalaninate hydrochloride | [1][7] |

| CAS Number | 5619-07-8 | [1][4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4][6] |

| Molecular Weight | 215.68 g/mol | [4][8] |

| MDL Number | MFCD00066113 | [1] |

| PubChem ID | 3084017 | [1] |

| Physical Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Melting Point | 157 - 162 °C | [1][7] |

| Solubility | Soluble in DMSO (≥200 mg/mL) and Methanol (B129727). Slightly soluble in water. | [3][4][5][7] |

| Storage Conditions | Store at 0 - 8°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][4][5][7] |

Chemical Properties and Reactivity

As the hydrochloride salt of a methyl ester, this compound exhibits reactivity typical of amino acid esters. The primary amine is protonated, enhancing its stability and water solubility compared to the free base. The ester group is susceptible to hydrolysis under acidic or basic conditions. It serves as a versatile precursor in various chemical syntheses, particularly in peptide synthesis where the amine group can be coupled with a protected amino acid.[9][10]

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of DL-phenylalanine methyl ester hydrochloride from D-phenylalanine methyl ester via racemization induced by sodium methoxide (B1231860), followed by acidification.[11]

Materials:

-

D-phenylalanine methyl ester

-

Methanol

-

Sodium methoxide

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.

-

Add 0.90 parts of sodium methoxide to the solution.

-

Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.

-

Cool the reaction mixture and acidify to pH 2 with concentrated hydrochloric acid.

-

Evaporate the mixture to dryness to obtain a crystalline residue.

-

Dissolve the residue in water and add sodium carbonate.

-

Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter.

-

Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the dried organic layer and acidify the filtrate with hydrochloric acid.

-

Cool the solution and remove the solvent.

-

Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[11]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in several research and industrial sectors.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its role as a precursor to the neurotransmitter precursor, phenylalanine.[1]

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides and peptidomimetics used in drug discovery.[12]

-

Neuroscience Research: Its ability to cross the blood-brain barrier makes it a valuable tool for studying amino acid metabolism and neurotransmitter synthesis within the central nervous system.[1]

-

Dietary Supplements: The compound is utilized in dietary supplements aimed at improving mood and cognitive function.[1]

-

Food Industry: It is sometimes employed as a flavor enhancer in food products.[1]

The role of this compound as a precursor in pharmaceutical synthesis can be visualized in the following logical flow.

Caption: Role of this compound in Pharmaceutical R&D.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][13] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[3]

Conclusion

This compound is a foundational chemical for a range of scientific and industrial applications. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an invaluable resource for researchers and developers in the pharmaceutical, nutritional, and chemical industries. This guide provides the core technical information necessary to effectively and safely utilize this compound in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DL-Phenylalanine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DL-Phenylalanine methyl ester hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5619-07-8 CAS MSDS (DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 10. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]

An In-depth Technical Guide to H-DL-Phe-OMe.HCl (CAS 5619-07-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, with the CAS number 5619-07-8, is the hydrochloride salt of the methyl ester of DL-phenylalanine. This compound serves as a key building block in organic synthesis and holds significant interest in the fields of pharmaceutical and nutritional sciences. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers of phenylalanine methyl ester. Its enhanced bioavailability compared to phenylalanine makes it a valuable precursor for various applications, including the synthesis of peptides, investigation of neurotransmitter pathways, and as a component in dietary supplements.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5619-07-8 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4][7][9] |

| Molecular Weight | 215.68 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 157-159 °C | [1] |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |

| Purity | ≥ 98% | [3] |

Spectroscopic Data

Table 2: Representative Spectroscopic Data (L-enantiomer)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the alpha-proton, the beta-protons of the side chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the alpha- and beta-carbons, and the methoxy (B1213986) carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) is expected. |

Synthesis

A common method for the synthesis of amino acid methyl esters involves the esterification of the corresponding amino acid in methanol (B129727) with a suitable reagent.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a straightforward esterification process followed by salt formation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of L-Phenylalanine

The following protocol for the L-enantiomer can be adapted for the synthesis of the DL-form.

Materials:

-

L-Phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride

-

Ethyl acetate (B1210297)/Ethanol (B145695) (95:5) for recrystallization

Procedure:

-

Suspend L-phenylalanine in anhydrous methanol at 0 °C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield the final product as a white solid.

Biological Significance and Applications

Role in Neurotransmitter Synthesis

Phenylalanine is an essential amino acid and a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[10][11][12][13][14] this compound, as a derivative of phenylalanine, can be metabolized to increase the levels of this precursor in the body. The methyl ester form may enhance its ability to cross the blood-brain barrier.

The catecholamine synthesis pathway is a critical neuronal process.

Caption: The metabolic pathway from phenylalanine to catecholamines.

Antileukemic Activity

Research has indicated that phenylalanine methyl ester (PME) exhibits antileukemic properties.[15] Studies have shown that at a concentration of 50 mM, PME can cause a significant reduction (greater than one log) in leukemic cells from patients with acute myelogenous leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myelogenous leukemia in blast crisis (CML-BC).[15] This cytotoxic effect is less pronounced in normal peripheral blood cells.[15]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[16][17][20] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Leukemic cell lines (e.g., AML, ALL)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemic cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-DL-Phe-OMe・HCl 5619-07-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound,5619-07-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. DL-phenylalanine methyl ester, HCl - CAS:5619-07-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. DL-Phenylalanine methyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Methyl 3-phenyl-DL-alaninate hydrochloride | C10H14ClNO2 | CID 3084017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Catecholamine - Wikipedia [en.wikipedia.org]

- 15. Antileukemic activity of phenylalanine methyl ester (PME): a lysosomotropic peptide methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT (Assay protocol [protocols.io]

- 20. broadpharm.com [broadpharm.com]

In-Depth Technical Guide to DL-Phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of DL-Phenylalanine Methyl Ester Hydrochloride, a compound of significant interest in pharmaceutical development and nutritional science.[1] As a precursor to the essential amino acid phenylalanine, it plays a crucial role in protein synthesis and the production of neurotransmitters.[1] Its methyl ester form is noted for enhancing bioavailability, making it a valuable component in dietary supplements aimed at improving cognitive function and mood.[1]

Core Quantitative Data

The fundamental physicochemical properties of DL-Phenylalanine Methyl Ester Hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃NO₂·HCl | [2] |

| or C₁₀H₁₄ClNO₂ | [3] | |

| Molecular Weight | 215.7 g/mol | [2] |

| 215.68 g/mol | [4] | |

| Appearance | White to off-white crystalline powder | [2][3][5] |

| Melting Point | 157 - 159 °C | [2] |

| CAS Number | 5619-07-8 | [2][3] |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | Soluble in water, methanol (B129727), and ethanol (B145695) | [5] |

Structural and Logical Representation

The following diagram illustrates the constituent components of DL-Phenylalanine Methyl Ester Hydrochloride.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of DL-Phenylalanine Methyl Ester Hydrochloride are critical for reproducible research and development.

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of a catalyst.[6]

General Procedure:

-

To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) with stirring.[6]

-

Add methanol (100 mL) to the mixture.[6]

-

Stir the resulting solution or suspension at room temperature.[6]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride product.[6]

An alternative synthesis involves the use of thionyl chloride.

Procedure with Thionyl Chloride:

-

Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³) at 0 °C.[7]

-

Add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.[7]

-

Stir the mixture for 24 hours at room temperature.[7]

-

Remove the solvent under reduced pressure.[7]

-

Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and ethanol (95:5) to obtain the final product as a white solid.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The enantiomers of phenylalanine methyl ester can be effectively separated and analyzed using chiral HPLC.

-

Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) in a ratio of 70:30:0.3:0.2.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 20 °C.

-

Detector: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: 0.3 mg/mL in ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of DL-Phenylalanine Methyl Ester Hydrochloride.

-

¹H NMR (400 MHz, CD₃OD): Chemical shifts (δ) are observed at approximately 3.23-3.29 ppm (dd, 2H), 3.79 ppm (s, 3H), 4.32 ppm (t, 1H), and 7.27-7.38 ppm (m, 5H).[8]

-

¹³C NMR (100 MHz, CD₃OD): Resonances are expected around δ 37.3, 53.5, 55.2, 128.6, 130.1, 130.5, 135.3, and 170.3.[8]

The following diagram outlines a typical workflow for the synthesis and analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

H-DL-Phe-OMe.HCl: An In-Depth Technical Guide on its Core Mechanism of Action in Neurological Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, the hydrochloride salt of the racemic mixture of the methyl ester of phenylalanine, is a compound with significant implications for neurological research. Its mechanism of action is primarily understood through the activities of its core component, phenylalanine. This technical guide synthesizes the current understanding of how this compound and its constituent enantiomers, L-phenylalanine and D-phenylalanine, exert their effects on the central nervous system. The primary mechanisms include its role as a precursor to critical catecholamine neurotransmitters and its function as a modulator of N-methyl-D-aspartate (NMDA) receptor activity. This document provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Phenylalanine is an essential aromatic amino acid that plays a crucial role in various physiological processes, particularly in the brain. The L-enantiomer, L-phenylalanine, is a fundamental building block for protein synthesis and, more importantly, serves as a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine. The D-enantiomer, D-phenylalanine, is not typically incorporated into proteins but has been investigated for its potential analgesic properties. The racemic mixture, DL-phenylalanine, combines the effects of both enantiomers. The methyl ester hydrochloride form, this compound, enhances its solubility and potential for bioavailability, making it a compound of interest for neurological studies. This guide will delve into the core mechanisms of action, providing a technical foundation for researchers in the field.

Mechanism of Action

The neurological effects of this compound can be attributed to two primary mechanisms: its role in neurotransmitter synthesis and its interaction with glutamate (B1630785) receptors.

Precursor to Catecholamine Neurotransmitters

The L-phenylalanine component of the racemic mixture is the key player in this pathway. Upon crossing the blood-brain barrier, L-phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form L-tyrosine. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. L-DOPA is subsequently decarboxylated to form dopamine. Dopamine can then be further converted to norepinephrine by dopamine β-hydroxylase. These neurotransmitters are fundamental for mood, cognition, and motor control.[1] DL-phenylalanine has been explored for its potential to support the brain and nervous system due to its role as a precursor in the biosynthesis of these neurotransmitters.[2]

NMDA Receptor Antagonism

High concentrations of L-phenylalanine have been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] This antagonism is not at the primary glutamate binding site but rather at the glycine (B1666218) co-agonist binding site.[3] Glycine is an essential co-agonist for the activation of the NMDA receptor. By competing with glycine, L-phenylalanine can inhibit NMDA receptor function. This inhibitory action is a proposed mechanism for the cognitive deficits observed in individuals with phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine in the blood and brain.[3]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the neurological effects of phenylalanine and its derivatives.

| Parameter | Compound | Value | Experimental System | Reference |

| IC50 for NMDA-activated current inhibition | L-Phenylalanine | 1.71 ± 0.24 mM | Cultured rat hippocampal neurons | [3] |

| Study Population | Intervention | Dosage | Duration | Outcome | Reference |

| 20 depressed patients | DL-phenylalanine | 75-200 mg/day | 20 days | 12 patients showed complete or good response | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a generalized procedure for measuring extracellular levels of dopamine and norepinephrine in the brain of a freely moving rodent following administration of a test compound like this compound.

Objective: To determine the effect of this compound on the extracellular concentrations of dopamine and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Surgical tools

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetic

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for a specified period (e.g., 5-7 days).

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

-

Perfusion and Sample Collection:

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

-

Compound Administration:

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples for a defined period post-administration to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine and norepinephrine.

-

-

Histological Verification:

-

At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

-

NMDA Receptor Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to assess the interaction of a compound with the NMDA receptor.

Objective: To determine if this compound or its components can displace a radiolabeled ligand from the NMDA receptor.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenizer

-

Centrifuge

-

Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801)

-

Test compound (this compound)

-

Buffer solutions

-

Scintillation counter and vials

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Dissect the desired brain region from rats and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

-

Binding Assay:

-

Incubate the prepared brain membranes with the radiolabeled ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound (this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled NMDA receptor antagonist).

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the ability of the test compound to inhibit specific binding and calculate the IC50 value.

-

Conclusion

This compound represents a compound with a dual mechanism of action in the central nervous system. Its role as a precursor to essential catecholamine neurotransmitters provides a basis for its potential effects on mood and cognitive function. Concurrently, its ability to modulate NMDA receptor activity at high concentrations suggests a more complex interaction with synaptic transmission and plasticity. The provided data and experimental protocols offer a framework for further investigation into the precise neurological effects of this compound and its potential therapeutic applications. Future research should focus on elucidating the specific contributions of the D- and L-enantiomers of the phenylalanine methyl ester and further characterizing its pharmacokinetic and pharmacodynamic profile in relevant preclinical models.

References

- 1. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dl-phenylalanine in depressed patients: an open study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of H-DL-Phe-OMe.HCl as a Neurotransmitter Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of H-DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), a synthetic derivative of the essential amino acid phenylalanine, and its role as a precursor to critical catecholaminergic neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). This document consolidates the current understanding of its metabolic conversion, the distinct roles of its stereoisomers, and its potential applications in neuroscience research and drug development. Detailed experimental methodologies for in vivo administration and subsequent neurochemical analysis are provided, alongside a quantitative summary of relevant findings and visual representations of the core metabolic and signaling pathways.

Introduction

This compound is the hydrochloride salt of the methyl ester of a racemic mixture of D- and L-phenylalanine. Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and, critically, as a precursor for the synthesis of monoamine neurotransmitters.[1] The L-isomer of phenylalanine is the primary substrate for the enzymatic cascade that produces dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, cognition, and physiological stress responses.[2][3] The methyl ester modification in this compound is suggested to enhance its bioavailability and facilitate its transport across the blood-brain barrier, making it a compound of interest for modulating central nervous system neurotransmitter levels.[4][5] This guide will explore the metabolic fate of this compound and its utility as a tool in neuropharmacological research.

Metabolic Pathways and Enzymatic Conversion

The conversion of this compound to downstream neurotransmitters involves a multi-step enzymatic process. The initial and critical step is the hydrolysis of the methyl ester to yield free DL-phenylalanine.

Hydrolysis of the Methyl Ester

Upon administration, this compound is presumed to be rapidly hydrolyzed by esterase enzymes present in the gastrointestinal tract, blood, and liver, releasing DL-phenylalanine and methanol (B129727). While specific quantitative data on the in vivo hydrolysis rate of phenylalanine methyl ester is not extensively documented, the process is generally considered efficient for similar amino acid esters.

The Catecholamine Synthesis Pathway

Once hydrolyzed, the L-phenylalanine component enters the well-established catecholamine synthesis pathway:

-

Phenylalanine to Tyrosine: L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. This is the rate-limiting step in phenylalanine catabolism.[6]

-

Tyrosine to L-DOPA: L-tyrosine is then hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH). This is the rate-limiting step in the synthesis of catecholamines.[6]

-

L-DOPA to Dopamine: L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[7]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[7]

The D-isomer of phenylalanine is not a direct precursor for this pathway. Studies have shown that D-phenylalanine does not significantly convert to β-phenylethylamine and has a minimal impact on brain catecholamine concentrations.[8] However, there is some evidence to suggest that a small amount of D-phenylalanine can be converted to L-phenylalanine in the body.[2]

Signaling Pathways and Logical Relationships

The administration of this compound is intended to increase the substrate pool for the catecholamine synthesis pathway, thereby potentially boosting the production and release of dopamine and norepinephrine.

Quantitative Data

Direct quantitative studies on the conversion of this compound to dopamine and norepinephrine are limited. However, studies on phenylalanine administration provide valuable insights into the potential effects.

| Compound Administered | Animal Model | Dosage | Time Point | Brain Region | Change in Dopamine | Change in Norepinephrine | Reference |

| Phenylalanine-deficient diet | Mice (PKU model) | - | - | Whole Brain | Decreased | Decreased | [9] |

| Phenylalanine-restricted diet | Mice (PKU model) | - | - | Whole Brain | Increased (towards normal) | Increased (towards normal) | [9] |

| D-Phenylalanine | Rats | 200 mg/kg (i.p.) | 30-60 min | Whole Brain | No significant change | No significant change | [8] |

Note: The table summarizes findings from studies using phenylalanine or its derivatives, not specifically this compound, due to a lack of direct studies on the latter. The data from PKU models highlight the dependency of dopamine and norepinephrine levels on phenylalanine availability.

Experimental Protocols

The following protocols are representative of methodologies used to assess the impact of precursor administration on brain neurotransmitter levels.

In Vivo Administration of Phenylalanine Derivative in Rodents

This protocol outlines the oral administration of a phenylalanine derivative to rodents for subsequent neurochemical analysis.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Oral gavage needles

-

Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast animals overnight with free access to water to ensure consistent absorption.

-

Compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.

-

Administration: Administer the solution via oral gavage at a specified dose (e.g., mg/kg body weight). Control animals receive the vehicle alone.

-

Time Course: Euthanize animals at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the pharmacokinetic and pharmacodynamic profile.

-

Tissue Collection: Rapidly decapitate the animals and dissect the brains on an ice-cold surface.

-

Brain Dissection: Dissect specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

-

Sample Storage: Immediately freeze the dissected brain tissue in liquid nitrogen and store at -80°C until analysis.

HPLC-ECD Analysis of Brain Catecholamines

This protocol describes the quantification of dopamine and norepinephrine in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Dissected brain tissue

-

Homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard like 3,4-dihydroxybenzylamine)

-

Centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a buffered solution of methanol and water with an ion-pairing agent)

-

Dopamine and norepinephrine standards

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a specific volume of ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant, which contains the neurotransmitters.

-

-

HPLC-ECD Analysis:

-

Inject a known volume of the supernatant onto the HPLC column.

-

Separate the catecholamines using an isocratic or gradient elution with the mobile phase.

-

Detect the eluted dopamine and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dopamine and norepinephrine standards.

-

Quantify the amount of each neurotransmitter in the brain samples by comparing their peak areas to the standard curve.

-

Normalize the results to the weight of the brain tissue (e.g., ng/mg of tissue).

-

Discussion and Future Directions

This compound represents a potentially valuable tool for investigating the dynamics of the catecholaminergic system. Its enhanced bioavailability and ability to cross the blood-brain barrier make it a more direct precursor for central nervous system neurotransmitter synthesis compared to dietary phenylalanine.[5] However, the presence of the D-isomer complicates the interpretation of results, as its metabolic fate and potential indirect effects on L-phenylalanine metabolism are not fully elucidated.

Future research should focus on:

-

Quantitative Pharmacokinetics: Determining the precise rate and extent of this compound hydrolysis and the subsequent bioavailability of L-phenylalanine in the brain.

-

Comparative Studies: Directly comparing the effects of equimolar doses of this compound, L-phenylalanine, and D-phenylalanine on brain neurotransmitter levels and behavior.

-

Enantiomer-Specific Effects: Investigating the potential for D-phenylalanine to influence the transport or metabolism of L-phenylalanine.

Conclusion

This compound serves as a synthetic precursor to phenylalanine, with the L-isomer being the direct antecedent to the synthesis of the neurotransmitters dopamine and norepinephrine. While the methyl ester form may offer advantages in terms of bioavailability, further research is required to fully quantify its in vivo conversion and to delineate the specific contributions of its D- and L-isomers to neurochemical changes. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing our understanding of catecholamine regulation and for the development of novel therapeutic strategies targeting neurotransmitter systems.

References

- 1. diglib.uibk.ac.at [diglib.uibk.ac.at]

- 2. turkjps.org [turkjps.org]

- 3. In vivo comparison of norepinephrine and dopamine release in rat brain by simultaneous measurements with fast-scan cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats--a basic study on possibility of clinical use of D-phenylalanine as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Using H-DL-Phe-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical considerations for utilizing H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in peptide synthesis. This document delves into the chemical properties of the reagent, the strategic implications of its racemic nature, and detailed methodologies for its application in the construction of peptide bonds.

Core Concepts: Understanding this compound

This compound is a derivative of the amino acid phenylalanine, where the carboxylic acid group is protected as a methyl ester and the amino group is protonated as a hydrochloride salt. This modification serves two primary purposes in peptide synthesis:

-

Carboxyl Group Protection: The methyl ester prevents the carboxylic acid of the phenylalanine moiety from participating in undesired side reactions during the coupling of its amino group to the activated carboxyl group of another amino acid.

-

Amino Group Stabilization and Solubility: The hydrochloride salt enhances the stability and solubility of the amino acid derivative, facilitating its handling and use in solution-phase synthesis.

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The use of a racemic starting material is a critical consideration, as it will result in the formation of a diastereomeric mixture of peptides. This can be a deliberate choice for specific applications, such as in the generation of peptide libraries for screening purposes or in the synthesis of peptides where stereochemistry is not critical. Alternatively, resolution of the final diastereomeric products may be required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 5619-07-8 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 157-159 °C |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |

Principles of Peptide Bond Formation

The synthesis of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. To achieve a specific peptide sequence, the reactive functional groups not involved in the desired bond formation must be protected. In the context of using this compound, this reagent serves as the amino-component (the "C-terminal" residue of the resulting dipeptide), with its carboxyl group protected as a methyl ester.

The general workflow for the synthesis of a dipeptide using this compound involves the following key steps:

-

Neutralization: The hydrochloride salt of this compound must be neutralized to liberate the free amino group, which will act as the nucleophile in the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

-

Activation of the Carboxyl Component: The carboxylic acid of the N-protected amino acid (the "N-terminal" residue) is activated to make it more susceptible to nucleophilic attack by the amino group of H-DL-Phe-OMe. This is accomplished using a coupling reagent.

-

Peptide Bond Formation (Coupling): The activated carboxyl component reacts with the free amino group of H-DL-Phe-OMe to form the peptide bond.

-

Work-up and Purification: The reaction mixture is processed to remove byproducts and unreacted starting materials. The resulting protected dipeptide is then purified, typically by column chromatography.

-

Deprotection (Optional): The protecting groups (e.g., the N-terminal protecting group and the C-terminal methyl ester) can be removed in subsequent steps to either elongate the peptide chain or to obtain the final, unprotected peptide.

Coupling Reagents and Additives

A variety of coupling reagents are available for activating the carboxyl group. The choice of reagent can influence the reaction rate, yield, and the extent of side reactions, particularly racemization.

| Coupling Reagent | Description |

| DCC/EDC | Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| HBTU/HATU | Uronium/aminium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and often lead to faster reaction times and higher yields. |

To minimize racemization of the activated amino acid, additives are frequently used in conjunction with coupling reagents.

| Additive | Function |

| HOBt | 1-Hydroxybenzotriazole (HOBt) reacts with the activated carboxyl intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine component. |

| HOAt | 1-Hydroxy-7-azabenzotriazole (HOAt) is a more reactive analogue of HOBt and can be particularly effective in suppressing racemization in challenging coupling reactions. |

Experimental Protocol: Synthesis of a Model Dipeptide

This section provides a detailed protocol for the synthesis of a model dipeptide, Boc-Ala-DL-Phe-OMe, using this compound and N-Boc-L-Alanine. The use of a racemic starting material will result in a mixture of two diastereomers: Boc-L-Ala-L-Phe-OMe and Boc-L-Ala-D-Phe-OMe.

Materials

-

N-Boc-L-Alanine (Boc-Ala-OH)

-

H-DL-Phenylalanine methyl ester hydrochloride (this compound)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure

-

Neutralization of this compound:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the mixture from step 2 to remove the DCU, and add the filtrate to the solution of neutralized H-DL-Phe-OMe from step 1.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any further precipitated DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield the diastereomeric mixture of Boc-Ala-DL-Phe-OMe.

-

Expected Quantitative Data (Representative)

The following table provides representative quantitative data for the synthesis of a dipeptide using a similar protocol. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Representative Value |

| Yield of Protected Dipeptide | 75-90% |

| Reaction Time | 12-24 hours |

| Purity (post-chromatography) | >95% (as a diastereomeric mixture) |

Visualization of Workflows and Pathways

Experimental Workflow for Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of Boc-Ala-DL-Phe-OMe.

Logical Relationship in Peptide Coupling

Caption: Core steps in the formation of a dipeptide using this compound.

Conclusion

This compound is a valuable reagent in peptide synthesis, particularly for applications where a racemic or diastereomeric peptide product is desired. A thorough understanding of the principles of amino acid protection, carboxyl group activation, and the implications of using a racemic starting material is essential for its successful application. The experimental protocol provided in this guide serves as a foundation for the synthesis of dipeptides using this reagent, and can be adapted for the synthesis of longer peptide chains. Careful control of reaction conditions and the use of appropriate coupling reagents and additives are crucial for achieving high yields and purity.

H-DL-Phe-OMe.HCl: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of the methyl ester of DL-phenylalanine, is a key synthetic intermediate with significant applications in pharmaceutical and biochemical research. As a derivative of the essential amino acid phenylalanine, it serves as a crucial building block in the synthesis of a variety of more complex molecules, including peptides and potential therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer at the turn of the 20th century. Fischer's extensive research into amino acids and proteins laid the foundation for their synthesis and chemical manipulation. In 1895, Emil Fischer and Arthur Speier first described a method of converting carboxylic acids into esters by refluxing the acid with an alcohol in the presence of an acid catalyst.[1] This reaction, now known as the Fischer-Speier esterification, became a fundamental technique in organic chemistry.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a direct and logical application of the Fischer-Speier esterification to the amino acid DL-phenylalanine. Phenylalanine itself was first isolated in 1879 and first synthesized in 1882.[2] Fischer's work in the early 1900s demonstrated the esterification of various amino acids, which was crucial for their purification and subsequent use in peptide synthesis.[2][3][4] The preparation of the hydrochloride salt is a standard method to improve the stability and handling of the amino acid ester.

Historically, the primary significance of this compound has been as a precursor in the synthesis of other molecules.[2] Its racemic nature, containing both D- and L-enantiomers, necessitates chiral resolution for applications where stereospecificity is required, such as in the synthesis of certain pharmaceuticals.

Chemical Synthesis and Properties

This compound is a white to off-white crystalline powder. It is slightly soluble in water and is stable under recommended storage conditions.[3][5]

Synthesis of this compound via Fischer-Speier Esterification

The most common method for the synthesis of this compound is the Fischer-Speier esterification of DL-phenylalanine with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride.

Experimental Protocol:

-

Reaction Setup: A suspension of DL-phenylalanine in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Anhydrous hydrogen chloride gas is bubbled through the cooled methanolic suspension, or thionyl chloride is added dropwise. This serves both as the catalyst and as the source of the hydrochloride salt.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess methanol and HCl are removed under reduced pressure.

-

Purification: The resulting crude product is often recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material | DL-Phenylalanine | --INVALID-LINK-- |

| Reagents | Methanol, Hydrogen Chloride or Thionyl Chloride | --INVALID-LINK-- |

| Reaction Time | Several hours | --INVALID-LINK-- |

| Typical Yield | Varies depending on scale and specific conditions | Not specified in general protocols |

| Melting Point | Approximately 162°C | --INVALID-LINK-- |

Chiral Resolution

For many pharmaceutical applications, the separation of the D- and L-enantiomers of phenylalanine methyl ester is crucial. This is typically achieved through chemical resolution, where a chiral resolving agent is used to form diastereomeric salts that can be separated by fractional crystallization.

Example Protocol for Chiral Resolution